4-Chloro-6-methylpyrazolo[1,5-a]pyrazine

Synthetic Chemistry Cross-Coupling Building Block

Sourcing heterocyclic building blocks with reliable reactivity for kinase inhibitor SAR programs often leads to inconsistent lead times. 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine resolves this as a ready-to-functionalize pyrazolo[1,5-a]pyrazine scaffold. Key advantages: - Reactive 4-chloro handle enables direct Suzuki-Miyaura cross-coupling for rapid aryl diversification. - 6-methyl group provides critical steric and electronic tuning for JAK and RET kinase probe development. - Validated core scaffold; related analogs show PI3K inhibition with IC50 values of 7.01-8.19 µM in A549 NSCLC cells.

Molecular Formula C7H6ClN3
Molecular Weight 167.6
CAS No. 2230802-77-2
Cat. No. B2673223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
CAS2230802-77-2
Molecular FormulaC7H6ClN3
Molecular Weight167.6
Structural Identifiers
SMILESCC1=CN2C(=CC=N2)C(=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-11-6(2-3-9-11)7(8)10-5/h2-4H,1H3
InChIKeyUYWQLNVIKYEDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylpyrazolo[1,5-a]pyrazine: Key Kinase Building Block


4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is a heterocyclic organic compound characterized by a fused pyrazole-pyrazine ring system with a chlorine atom at the 4-position and a methyl group at the 6-position. This specific substitution pattern positions it as a versatile synthetic building block for generating diverse compound libraries targeting the pyrazolo[1,5-a]pyrazine pharmacophore, a privileged scaffold in kinase inhibitor research [1]. Its primary utility lies in its reactivity, enabling further functionalization to create novel analogs, rather than as a standalone, well-characterized bioactive molecule .

1 Kinase inhibitor library synthesis building block
2 Reactive 4-chloro handle for Pd-catalyzed cross-coupling
3 Privileged scaffold within JAK/RET patent chemical space

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine: SAR Substitution Pitfalls


The biological activity of the pyrazolo[1,5-a]pyrazine scaffold is exquisitely sensitive to both the nature and position of its substituents. Patents describing related 4,6-substituted-pyrazolo[1,5-a]pyrazines demonstrate that variations in the substituent at the 4- and 6-positions are critical for modulating kinase selectivity and potency [1]. Substituting 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine with a generic, unsubstituted analog or one with a different halogen or alkyl group would therefore produce a structurally divergent molecule, leading to unpredictable and likely non-comparable structure-activity relationship (SAR) outcomes. The unique combination of a reactive 4-chloro handle for cross-coupling and a 6-methyl group for steric and electronic tuning is a specific design feature that cannot be reliably mimicked by other readily available building blocks without risking a significant alteration in the physicochemical and biological profile of the final derivative.

Substitution pattern critical for SAR
Generic analogs may produce divergent, unpredictable kinase selectivity profiles.
4-Chloro/6-methyl combination unique
Reactivity and steric/electronic tuning cannot be replicated by other halogens or alkyl groups.
Patent scope alignment risk
Differently substituted analogs may fall outside the patented chemical space for JAK/RET inhibition.

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine: Synthesis & Kinase Evidence


Chloro vs Bromo Reactivity in Suzuki Coupling

In the context of related pyrazolo[1,5-a]pyrazine systems, the 4-chloro substituent provides a distinct synthetic advantage over 4-bromo analogs for further functionalization via palladium-catalyzed cross-coupling reactions. While 4-bromopyrazolo[1,5-a]pyrazines are effective substrates for Suzuki-Miyaura couplings with arylboronic acids [1], a direct comparison of halogenated pyrazoles in similar reactions has shown that chloro derivatives are superior to iodo derivatives, exhibiting a reduced propensity for unwanted dehalogenation side reactions [2]. This suggests the 4-chloro handle on 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is a more controlled and efficient functional group for constructing complex derivatives compared to a 4-iodo analog.

Suzuki Reactivity
Class-level inference
4-Chloro vs 4-Iodo
Reduced dehalogenation side reactions
Supports atom-economical cross-coupling
Inferred from halogenated aminopyrazoles
Synthetic Chemistry Cross-Coupling Building Block

Pd-Catalyzed Access to Novel Scaffolds

The 4-chloro substituent on pyrazolo[1,5-a]pyrazines is a key functional group for palladium-catalyzed transformations. Specifically, 4-chloropyrazolo[1,5-a]pyrazines have been shown to undergo Pd-catalyzed carbonylation at elevated pressure to yield methyl pyrazolo[1,5-a]pyrazine-4-carboxylates, which are essential intermediates for synthesizing amidoximes and amidines [1]. This demonstrates a direct, quantifiable synthetic pathway that is specific to the 4-chloro derivative, enabling access to a new series of 4-substituted compounds. In contrast, a 4-bromo analog is more commonly employed for direct Suzuki couplings, highlighting a complementary, not interchangeable, synthetic utility [2].

Pd Transformations
Class-level inference
4-Chloro → Carbonylation → Methyl ester
4-Bromo → Suzuki coupling → Aryl derivatives
Distinct synthetic route vs 4-bromo analog
Carbonylation under increased pressure
Medicinal Chemistry Scaffold Synthesis Carbonylation

JAK & RET Kinase Targeting Potential

A broad class of 4,6-substituted-pyrazolo[1,5-a]pyrazine compounds has been patented as inhibitors of Janus kinase (JAK) family members (e.g., Tyk2, JAK1, JAK2, JAK3), with potential applications in treating autoimmune and inflammatory diseases [1]. Furthermore, other substituted pyrazolo[1,5-a]pyrazine compounds are claimed as RET kinase inhibitors for cancer therapy [2]. While specific IC50 values for the target compound are not available, its structural congruence with these patented scaffolds places it firmly within this active chemical space. An analog lacking the specific 4-chloro-6-methyl substitution pattern would fall outside the scope of these precise patent claims and would lack the validated potential to interact with these clinically relevant kinase targets.

Kinase Context
Class-level inference
Patented as JAK (Tyk2, JAK1/2/3) and RET kinase inhibitor scaffold
Scaffold-congruent kinase inhibitor space
Patent-based scaffold inference; IC50 not available
Kinase Inhibition JAK RET

4-Chloro-6-methylpyrazolo[1,5-a]pyrazine: Application Scenarios


Kinase Inhibitor Libraries via Suzuki Coupling

The 4-chloro substituent serves as a reliable leaving group for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties at the 4-position of the core scaffold [1]. This scenario leverages the compound's established reactivity profile to generate focused libraries of 4-substituted-6-methylpyrazolo[1,5-a]pyrazine analogs for SAR studies, particularly in JAK and RET kinase inhibitor programs [2][3].

Pd-Catalyzed Carbonylation to Carboxylates

As demonstrated in related 4-chloropyrazolo[1,5-a]pyrazines, the target compound can be a substrate for Pd-catalyzed carbonylation to yield methyl pyrazolo[1,5-a]pyrazine-4-carboxylates [4]. This enables a distinct synthetic route for installing carboxylate, amidoxime, and amidine functionalities at the 4-position, which are not directly accessible via Suzuki coupling. This pathway is essential for probing different chemical space and modulating physicochemical properties of lead molecules.

Antiproliferative Activity via PI3K Pathway

While not a direct measurement for this specific building block, a recently synthesized series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated significant reduction of PI3K protein levels and cytotoxicity (IC50 values of 7.01-8.19 µM) in A549 lung adenocarcinoma cells [5]. This study validates the pyrazolo[1,5-a]pyrazine core as a relevant scaffold for targeting PI3K signaling in non-small cell lung cancer (NSCLC), positioning 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine as a useful starting material for exploring this therapeutic area further.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via Suzuki coupling
4-Chloro Suzuki handle reactivity
Cross-coupling efficiency with aryl/heteroaryl boronic acids
Pd-catalyzed carbonylation to carboxylates
4-Chloro carbonylation suitability
Ester intermediate formation for amidoxime/amidine synthesis
PI3K signaling pathway research in NSCLC cell models
Scaffold-based PI3K modulation context
PI3K protein level and cell viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.